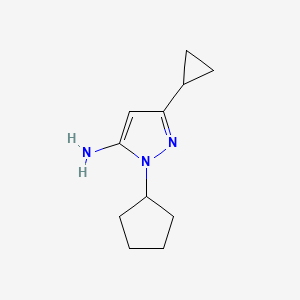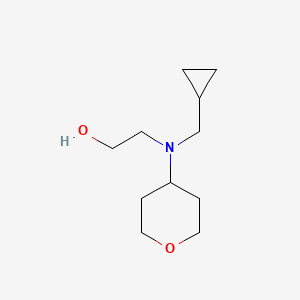
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of N-substituted hydroxylamines . The coupling of these with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(Tetrahydro-2H-pyran-2-yloxy)ethanol” has a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg .Wissenschaftliche Forschungsanwendungen
Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate Catalyst
Maleki and Ashrafi (2014) described an environmentally benign route for the synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans using NH4H2PO4/Al2O3, which has relevance to the compound due to its structural similarities with tetrahydrobenzo[b]pyrans (Maleki & Ashrafi, 2014).
Synthesis of 2-Amino-4H-Pyrans
Zonouzi, Kazemi, and Nezamabadi (2006) reported an efficient synthesis of dimethyl, diethyl, and di-tert-butyl-2-(cyclohexylamino)-5-benzoyl-~phenyl-4H-pyran-3,4-dicarboxylates, highlighting the significance of cyclohexylamino in pyran synthesis, which is structurally related to the compound (Zonouzi, Kazemi, & Nezamabadi, 2006).
Eco-Friendly Multicomponent Reaction
Brahmachari and Banerjee (2014) developed an eco-friendly synthesis of functionalized 2-amino-3-cyano-4H-pyrans using urea as a novel organo-catalyst, which is relevant due to the structural connection to 2-amino-4H-pyrans (Brahmachari & Banerjee, 2014).
Divergent Synthesis of 2-C-Branched Pyranosides and Oxepines
Moore et al. (2014) explored the ring opening of cyclopropyl carbohydrates, leading to 2-C-(bromomethylene)pyranosides, which is relevant due to the involvement of cyclopropyl groups, similar to the compound in focus (Moore et al., 2014).
Potassium-Exchanged Zirconium Hydrogen Phosphate Catalysis
Rosati et al. (2016) reported the synthesis of functionalized 2-amino-4H-pyrans using potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], highlighting the synthesis of pyrans which is structurally relevant (Rosati et al., 2016).
Stereoselective Construction of Fused Polycyclic Ring Systems
Someswarao et al. (2018) developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, again relevant due to the focus on pyran derivatives (Someswarao et al., 2018).
Wirkmechanismus
Target of Action
Tetrahydropyran derivatives are known to be commonly used in organic synthesis .
Mode of Action
Tetrahydropyran derivatives are known to interact with a variety of reactions .
Biochemical Pathways
Tetrahydropyran derivatives are known to be involved in various organic synthesis reactions .
Action Environment
It is known that tetrahydropyran is relatively stable at room temperature but may decompose under high temperatures, exposure to sunlight, or contact with oxygen .
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12(9-10-1-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDOHAOMXNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




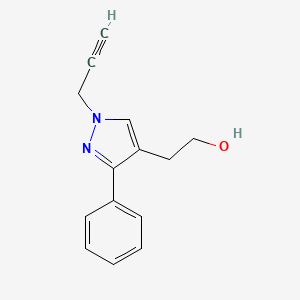
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
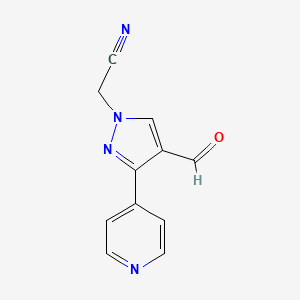

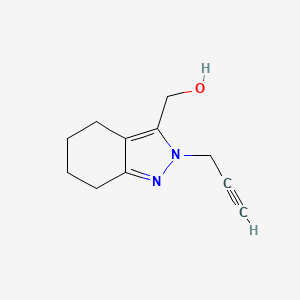
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)




